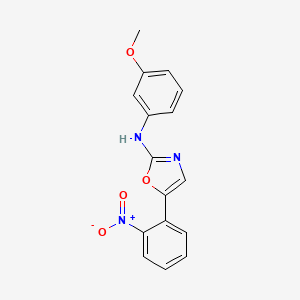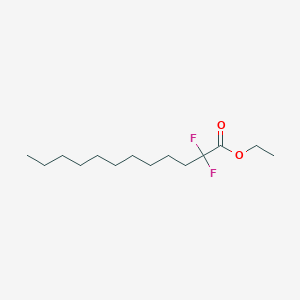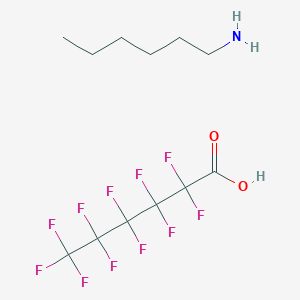
Undecafluorohexanoic acid--hexan-1-amine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecafluorohexanoic acid–hexan-1-amine (1/1) is a chemical compound that combines the properties of undecafluorohexanoic acid and hexan-1-amine Undecafluorohexanoic acid is known for its high stability and resistance to degradation, while hexan-1-amine is an organic compound with a primary amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of undecafluorohexanoic acid–hexan-1-amine (1/1) typically involves the reaction of undecafluorohexanoic acid with hexan-1-amine. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. Common catalysts used in this reaction include metal-organic frameworks (MOFs) such as copper-based MOFs, which have been shown to be efficient and recyclable .
Industrial Production Methods: Industrial production of undecafluorohexanoic acid–hexan-1-amine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Undecafluorohexanoic acid–hexan-1-amine (1/1) can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms in the undecafluorohexanoic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
Undecafluorohexanoic acid–hexan-1-amine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of undecafluorohexanoic acid–hexan-1-amine (1/1) involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorinated moiety provides stability and resistance to metabolic degradation. These properties make it a valuable compound for various applications, including drug development and material science.
Comparación Con Compuestos Similares
Perfluorohexanoic acid: Similar in structure but lacks the amine group.
Perfluorooctanoic acid: Longer carbon chain with similar fluorinated properties.
Perfluoropentanoic acid: Shorter carbon chain with similar fluorinated properties.
Uniqueness: Undecafluorohexanoic acid–hexan-1-amine (1/1) is unique due to the presence of both the fluorinated acid and the amine group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
565225-91-4 |
|---|---|
Fórmula molecular |
C12H16F11NO2 |
Peso molecular |
415.24 g/mol |
Nombre IUPAC |
hexan-1-amine;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid |
InChI |
InChI=1S/C6HF11O2.C6H15N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;1-2-3-4-5-6-7/h(H,18,19);2-7H2,1H3 |
Clave InChI |
XQIOPSZWWRBROD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN.C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


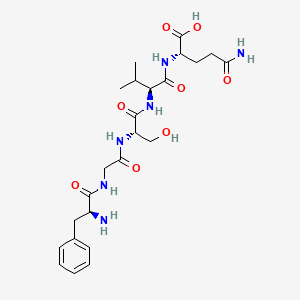
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
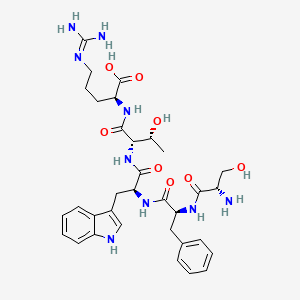
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)


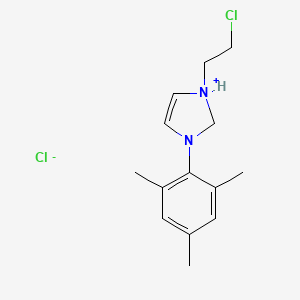
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
